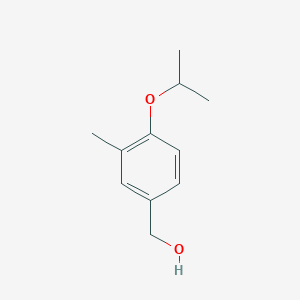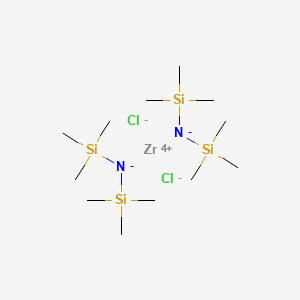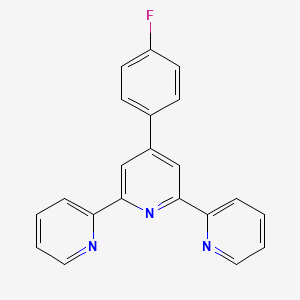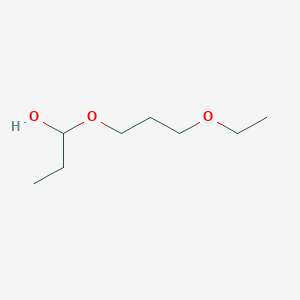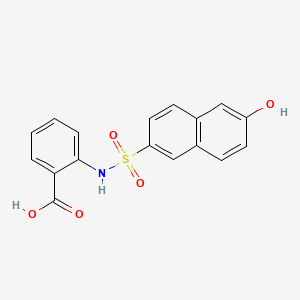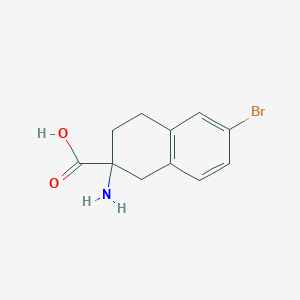![molecular formula C48H20 B1507149 pentadecacyclo[34.10.1.123,27.02,34.03,8.04,32.05,29.06,26.07,12.09,46.013,25.016,24.017,22.037,42.043,47]octatetraconta-1(46),2(34),3,5,7(12),8,10,13(25),14,16(24),17,19,21,23(48),26,28,30,32,35,37,39,41,43(47),44-tetracosaene CAS No. 362051-19-2](/img/structure/B1507149.png)
pentadecacyclo[34.10.1.123,27.02,34.03,8.04,32.05,29.06,26.07,12.09,46.013,25.016,24.017,22.037,42.043,47]octatetraconta-1(46),2(34),3,5,7(12),8,10,13(25),14,16(24),17,19,21,23(48),26,28,30,32,35,37,39,41,43(47),44-tetracosaene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Difluorantheno[4,3,2-abc:2’,3’,4’-klm]coronene is a complex polycyclic aromatic hydrocarbon (PAH) with the molecular formula C48H20 . This compound is characterized by its extensive system of conjugated double bonds, which contribute to its stability and unique chemical properties. It contains multiple aromatic rings, making it a subject of interest in various fields of scientific research .
Méthodes De Préparation
The synthesis of Difluorantheno[4,3,2-abc:2’,3’,4’-klm]coronene typically involves multi-step organic reactions. One common synthetic route includes the cyclization of suitable precursors under high-temperature conditions to form the polycyclic structure. Specific reaction conditions, such as the choice of catalysts and solvents, play a crucial role in determining the yield and purity of the final product . Industrial production methods may involve large-scale cyclization reactions, often optimized for efficiency and cost-effectiveness .
Analyse Des Réactions Chimiques
Difluorantheno[4,3,2-abc:2’,3’,4’-klm]coronene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxygenated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of partially hydrogenated products.
Common reagents used in these reactions include sulfuric acid, nitric acid, and halogens. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced .
Applications De Recherche Scientifique
Difluorantheno[4,3,2-abc:2’,3’,4’-klm]coronene has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of polycyclic aromatic hydrocarbons and their interactions with other molecules.
Biology: Research on its biological activity includes studies on its potential mutagenic and carcinogenic effects.
Medicine: Investigations into its potential therapeutic applications, such as its use in drug delivery systems, are ongoing.
Mécanisme D'action
The mechanism of action of Difluorantheno[4,3,2-abc:2’,3’,4’-klm]coronene involves its interaction with molecular targets through π-π stacking and other non-covalent interactions. These interactions can affect the compound’s reactivity and its ability to form complexes with other molecules. The pathways involved in its biological activity are still under investigation, with studies focusing on its potential to induce oxidative stress and DNA damage .
Comparaison Avec Des Composés Similaires
Difluorantheno[4,3,2-abc:2’,3’,4’-klm]coronene can be compared with other polycyclic aromatic hydrocarbons, such as:
Coronene: A simpler PAH with fewer aromatic rings.
Benzo[a]pyrene: Known for its carcinogenic properties.
Perylene: Another PAH with applications in organic electronics.
The uniqueness of Difluorantheno[4,3,2-abc:2’,3’,4’-klm]coronene lies in its larger and more complex structure, which provides distinct chemical and physical properties .
Propriétés
IUPAC Name |
pentadecacyclo[34.10.1.123,27.02,34.03,8.04,32.05,29.06,26.07,12.09,46.013,25.016,24.017,22.037,42.043,47]octatetraconta-1(46),2(34),3,5,7(12),8,10,13(25),14,16(24),17,19,21,23(48),26,28,30,32,35,37,39,41,43(47),44-tetracosaene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H20/c1-3-7-27-25(5-1)29-11-13-31-33-15-16-34-32-14-12-30-26-6-2-4-8-28(26)36-20-24-18-22-10-9-21-17-23-19-35(27)41(29)43(31)39(23)47-37(21)38(22)48(46(34)45(33)47)40(24)44(32)42(30)36/h1-20H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKESOKPCTKLASL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C2=CC5=C6C4=C(C=C3)C7=C8C6=C9C(=C5)C=CC1=CC2=C3C4=C(C=CC5=C4C(=C2)C2=CC=CC=C52)C(=C8C3=C19)C=C7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H20 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50723974 |
Source


|
| Record name | Difluorantheno[4,3,2-abc:2',3',4'-klm]coronene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50723974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
596.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
362051-19-2 |
Source


|
| Record name | Difluorantheno[4,3,2-abc:2',3',4'-klm]coronene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50723974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
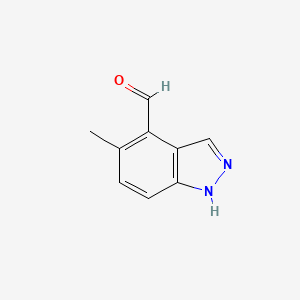
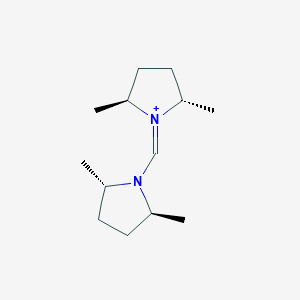
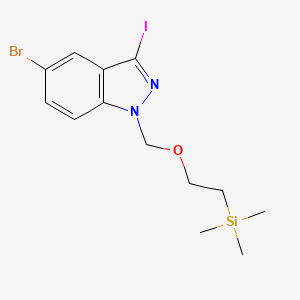
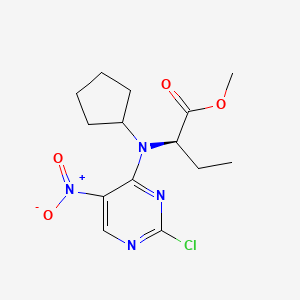
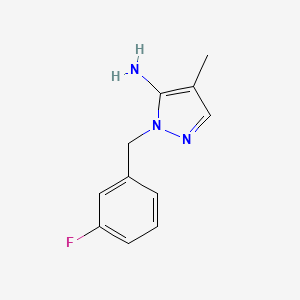
![(3aR,4S,7R,7aS)-2-((cis-2-((4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B1507094.png)
